molecular formula C21H13F5N2O4 B2934232 1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide CAS No. 400082-70-4

1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2934232
CAS No.: 400082-70-4
M. Wt: 452.337
InChI Key: JGYONLFUWWKGJN-UHFFFAOYSA-N
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Description

1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a pyridine ring, and multiple fluorine atoms, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,2-difluoro-1,3-benzodioxole with appropriate reagents to introduce the benzodioxole moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of advanced purification techniques, such as chromatography, is also essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: Shares the benzodioxole moiety but differs in the rest of the structure.

    2,2-Difluoro-1,3-benzodioxole: A simpler compound with only the benzodioxole ring and fluorine atoms.

Uniqueness

1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is unique due to its combination of multiple functional groups and fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F5N2O4/c22-20(23,24)13-4-6-14(7-5-13)27-18(29)15-2-1-9-28(19(15)30)11-12-3-8-16-17(10-12)32-21(25,26)31-16/h1-10H,11H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYONLFUWWKGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=CC4=C(C=C3)OC(O4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F5N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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